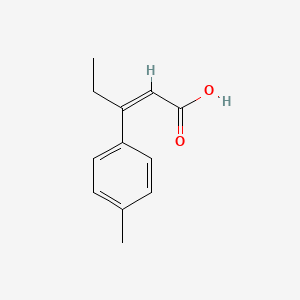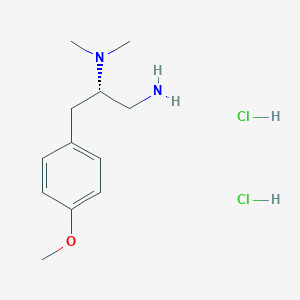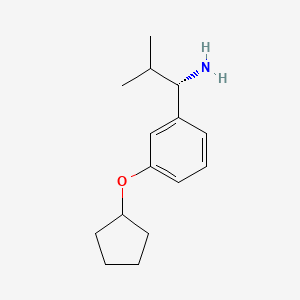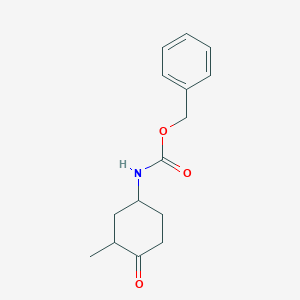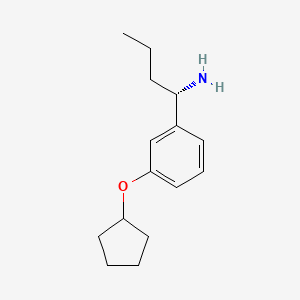![molecular formula C20H26N2O3 B13053685 (R)-1'-(Cyclobutylmethyl)-N-hydroxy-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxamide](/img/structure/B13053685.png)
(R)-1'-(Cyclobutylmethyl)-N-hydroxy-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-1’-(Cyclobutylmethyl)-N-hydroxy-2’-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3’-piperidine]-6-carboxamide is a complex organic compound characterized by its spiro structure, which involves a naphthalene ring fused to a piperidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-1’-(Cyclobutylmethyl)-N-hydroxy-2’-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3’-piperidine]-6-carboxamide typically involves multiple steps:
Formation of the Naphthalene-Piperidine Core: This step involves the cyclization of a suitable precursor to form the spiro structure. Common reagents include cyclobutylmethyl halides and naphthalene derivatives.
Introduction of the Hydroxy Group: This can be achieved through hydroxylation reactions using reagents such as hydrogen peroxide or osmium tetroxide.
Carboxamide Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of efficient catalysts to streamline the process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, to form ketones or aldehydes.
Reduction: Reduction reactions can target the oxo group, converting it to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyclobutylmethyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-1’-(Cyclobutylmethyl)-N-hydroxy-2’-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3’-piperidine]-6-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to form hydrogen bonds and its structural rigidity make it a candidate for studying protein-ligand interactions.
Medicine
In medicinal chemistry, ®-1’-(Cyclobutylmethyl)-N-hydroxy-2’-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3’-piperidine]-6-carboxamide is investigated for its potential therapeutic properties. It may act as an inhibitor or modulator of specific enzymes or receptors.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of ®-1’-(Cyclobutylmethyl)-N-hydroxy-2’-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3’-piperidine]-6-carboxamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity. The hydroxy and carboxamide groups are likely involved in hydrogen bonding with target molecules, while the spiro structure provides rigidity and specificity in binding.
Comparación Con Compuestos Similares
Similar Compounds
- ®-1’-(Cyclobutylmethyl)-N-hydroxy-2’-oxo-3,4-dihydro-1H-spiro[benzene-2,3’-piperidine]-6-carboxamide
- ®-1’-(Cyclobutylmethyl)-N-hydroxy-2’-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3’-pyrrolidine]-6-carboxamide
Uniqueness
Compared to similar compounds, ®-1’-(Cyclobutylmethyl)-N-hydroxy-2’-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3’-piperidine]-6-carboxamide stands out due to its specific spiro structure, which imparts unique chemical and biological properties. Its ability to form stable hydrogen bonds and its structural rigidity make it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C20H26N2O3 |
|---|---|
Peso molecular |
342.4 g/mol |
Nombre IUPAC |
(6R)-1'-(cyclobutylmethyl)-N-hydroxy-2'-oxospiro[7,8-dihydro-5H-naphthalene-6,3'-piperidine]-2-carboxamide |
InChI |
InChI=1S/C20H26N2O3/c23-18(21-25)16-5-6-17-12-20(9-7-15(17)11-16)8-2-10-22(19(20)24)13-14-3-1-4-14/h5-6,11,14,25H,1-4,7-10,12-13H2,(H,21,23)/t20-/m0/s1 |
Clave InChI |
XRSLEAZMMVWQTG-FQEVSTJZSA-N |
SMILES isomérico |
C1CC(C1)CN2CCC[C@]3(C2=O)CCC4=C(C3)C=CC(=C4)C(=O)NO |
SMILES canónico |
C1CC(C1)CN2CCCC3(C2=O)CCC4=C(C3)C=CC(=C4)C(=O)NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Racemic-(4S,7S)-5-Tert-Butyl 7-Ethyl 4-Methyl-7,8-Dihydro-4H-Pyrazolo[1,5-A][1,4]Diazepine-5,7(6H)-Dicarboxylate](/img/structure/B13053604.png)
![N-(3-(5-(4-Chlorobenzyl)-3-(methoxymethyl)-4-oxo-4,5-dihydroisoxazolo[4,5-D]pyridazin-7-YL)phenyl)acetamide](/img/structure/B13053609.png)
![2-Amino-6,6-dimethyl-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-4(1H)-one](/img/structure/B13053611.png)

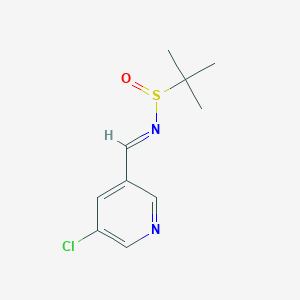
![3-Amino-3-[3-chloro-4-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13053621.png)
